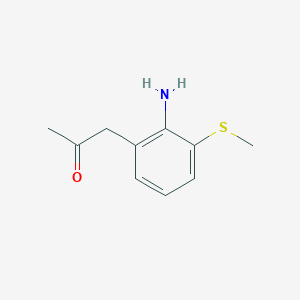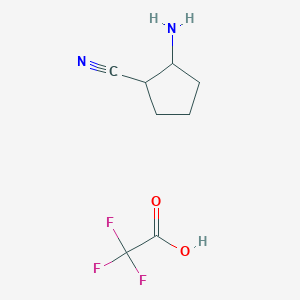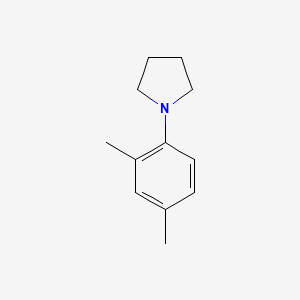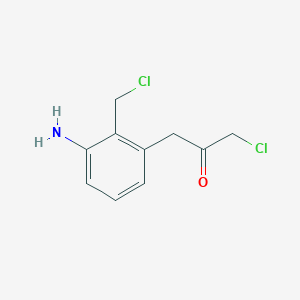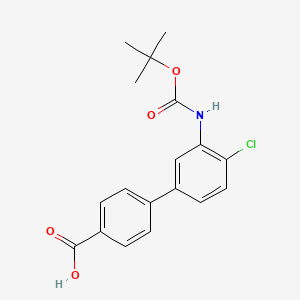
3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chloro substituent, and a carboxylic acid functional group on a biphenyl scaffold. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The carboxylic acid group can be introduced through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester .
Industrial Production Methods
Industrial production of 3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as acid chlorides or anhydrides.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The chloro substituent can participate in halogen bonding or act as a leaving group in substitution reactions . The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3’-(Boc-amino)-4’-fluoro-biphenyl-4-carboxylic acid: Similar structure but with a fluoro substituent instead of chloro.
3’-(Boc-amino)-4’-bromo-biphenyl-4-carboxylic acid: Similar structure but with a bromo substituent instead of chloro.
3’-(Boc-amino)-4’-iodo-biphenyl-4-carboxylic acid: Similar structure but with an iodo substituent instead of chloro.
Uniqueness
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group provides stability during synthesis, while the carboxylic acid group offers versatility in forming derivatives .
Properties
CAS No. |
1093758-75-8 |
|---|---|
Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-10-13(8-9-14(15)19)11-4-6-12(7-5-11)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
ODXCYRWPSRJVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


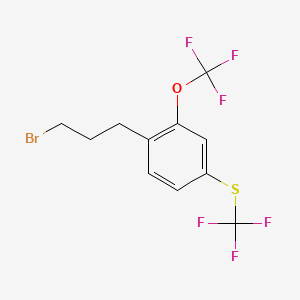
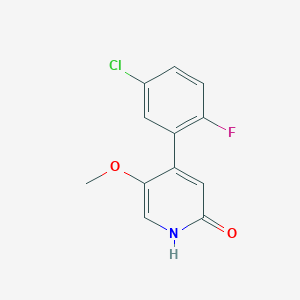
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)


![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)
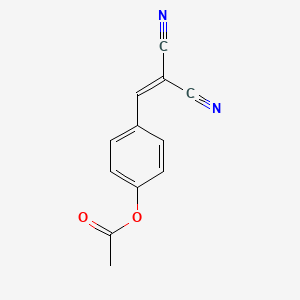

![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
